6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one
CAS No.: 880553-98-0
Cat. No.: VC7182030
Molecular Formula: C9H7BrOS
Molecular Weight: 243.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880553-98-0 |
|---|---|
| Molecular Formula | C9H7BrOS |
| Molecular Weight | 243.12 |
| IUPAC Name | 6-bromo-1H-isothiochromen-4-one |
| Standard InChI | InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 |
| Standard InChI Key | HPIUPYXHSHXTAW-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=C(C=C2)Br)C(=O)CS1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzothiopyran scaffold, where a benzene ring is fused to a thiopyran ring (a six-membered ring containing one sulfur atom). The ketone group at the 4-position and the bromine atom at the 6-position are critical functional groups influencing its reactivity. The IUPAC name, 6-bromo-1H-isothiochromen-4-one, reflects this arrangement .
Structural Highlights:
Physicochemical Characteristics
Experimental and computed properties reveal insights into its behavior under various conditions:
The absence of rotatable bonds and low hydrogen bond donor count () suggest high rigidity and limited solubility in polar solvents . The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, influencing its pharmacokinetic profile.
Synthesis and Optimization
Cyclization Strategies
The synthesis of benzothiopyran derivatives typically involves cyclization reactions. For 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one, a plausible route includes:
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Thioether Formation: Reacting a brominated benzene precursor with a sulfur-containing reagent (e.g., thiourea) to introduce the sulfur atom.
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Ring Closure: Acid- or base-catalyzed cyclization to form the thiopyran ring.
Example Protocol:
A modified procedure for related compounds involves:
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Reagents: Sodium tetrahydroborate, acetone, sodium acetate borohydride .
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Conditions: 50°C for 4 hours in an oil bath, monitored by TLC () .
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Workup: Separation of organic phases, recrystallization in n-heptane, yielding 80% purity .
Challenges and Yield Optimization
Key challenges include controlling regioselectivity during bromination and avoiding side reactions at the ketone group. Strategies to enhance yield:
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Temperature Control: Maintaining 50°C prevents decomposition of intermediates .
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Purification: Recrystallization in n-heptane improves purity to 99% .
Comparative Analysis with Related Compounds
6-Bromo-3,4-dihydro-1H-2-benzopyran-4-one
This oxygen analog (CAS: 676134-68-2) shares structural similarities but replaces sulfur with oxygen:
| Parameter | Benzothiopyran Derivative | Benzopyran Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.12 g/mol | 227.06 g/mol |
| XLogP3 | 2.6 | 2.1 (estimated) |
| Polar Surface Area | 42.4 Ų | 35.5 Ų |
The sulfur atom increases molecular weight and polar surface area, potentially enhancing binding affinity in biological systems .
7-Bromo-1-tetralone
Another related compound, 7-bromo-1-tetralone (CAS: 32281-97-3), features a fully saturated tetrahydronaphthalenone system. Unlike the benzothiopyran derivative, it lacks heteroatoms, resulting in lower polarity () .
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